N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide
Description
N-[1-(Hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide is a hydrazide derivative characterized by a phenyl group attached to an eth-1-en-1-yl backbone, an acetamide moiety, and a hydrazinecarbonyl functional group.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)acetamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
XNNGXWQPISXVFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide typically involves the reaction of hydrazine with a suitable precursor containing the phenyleth-1-en-1-yl group. One common method involves the condensation of hydrazine with an α,β-unsaturated ketone, followed by acetylation to introduce the acetamide group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing catalysts and automated systems to maintain consistent reaction conditions. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The phenyleth-1-en-1-yl moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can trigger various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Tethered Hydrazinecarbonyl Acetamides
Compounds such as N-{4-[1-(4-Fluorophenyl)-3-(hydrazinecarbonyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide (9a) and its derivatives (11i–l, 14a) incorporate a 1,2,4-triazole ring, enhancing hydrogen-bonding capacity and thermal stability (melting points >300°C) . Key differences include:
- Substituent Effects: Chloro (11i), bromo (11j), methoxy (11k), and nitro (11l) groups on the indolinone moiety alter electronic properties and solubility. For example, 11k (methoxy) shows higher carbon content (58.93%) compared to 11l (nitro, 51.88%) .
- Biological Activity : These compounds exhibit anticancer activity via VEGFR-2 inhibition, with molecular docking studies highlighting interactions dependent on substituent polarity .
Table 1: Physical Properties of Triazole-Tethered Analogues
| Compound ID | Substituent (R) | Melting Point (°C) | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 9a | 4-Fluorophenyl | >300 | C₂₃H₁₉FN₆O₂ | 438.43 |
| 11i | 5-Chloroindole | >300 | C₂₈H₂₀Cl₂N₈O₃ | 595.41 |
| 11k | 5-Methoxyindole | >300 | C₂₉H₂₄ClN₇O₄ | 610.00 |
Nitrophenyl-Substituted Analogues
N-[1-(Hydrazinecarbonyl)-2-(2-nitrophenyl)eth-1-en-1-yl]acetamide (CAS 929973-13-7) differs from the target compound by a 2-nitro group on the phenyl ring. Key comparisons include:
- Molecular Weight : Higher (264.23 g/mol) due to the nitro group .
- Applications : Used as a drug impurity reference standard (97% purity), indicating its role in quality control .
- Safety : Requires stringent handling (gloves, masks) due to uncharacterized toxicological hazards .
Table 2: Substituent Impact on Properties
*Calculated based on molecular formula C₁₃H₁₃N₃O₂.
Other Hydrazinecarbonyl Derivatives
- AMBH (N-Acetyl-D,L-homocysteine-hydrazide) : Contains a sulfanyl group, enabling metal chelation, unlike the phenyl-substituted target compound .
Biological Activity
N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide, also known by its CAS number 15048-22-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the condensation of hydrazine derivatives with phenylacetone or similar substrates. The process can be optimized through various reaction conditions to enhance yield and purity.
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains. Below are some key findings from recent studies:
Anticancer Activity
-
Cell Line Studies :
- In vitro tests have shown that this compound has cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The half-maximal effective concentration (EC50) values were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer properties .
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
This compound has also demonstrated significant antibacterial properties against a variety of pathogens. Studies showed that the compound inhibited bacterial growth effectively at concentrations comparable to traditional antibiotics .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | EC50/IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 63.2 ± 2.9 μM | Apoptosis via caspase activation |
| Anticancer | HepG2 | 84.9 ± 5.9 μM | Apoptosis via caspase activation |
| Antimicrobial | Various Bacteria | Varies | Inhibition of cell wall synthesis |
Case Studies
Recent case studies have highlighted the potential of this compound in treating specific cancers:
- Breast Cancer Treatment :
- Hepatocellular Carcinoma :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
